molecular formula C13H16N2O2 B14593405 N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)urea CAS No. 61090-63-9

N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)urea

Cat. No.: B14593405
CAS No.: 61090-63-9
M. Wt: 232.28 g/mol
InChI Key: HICQXEZLJOINPP-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a cyclopropylmethyl group and a dihydrobenzofuran moiety, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)urea typically involves the reaction of cyclopropylmethylamine with 2,3-dihydro-1-benzofuran-4-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl and dihydrobenzofuran groups could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)carbamate
  • N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)thiourea
  • N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)amide

Uniqueness

N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopropylmethyl group can influence the compound’s reactivity and stability, while the dihydrobenzofuran moiety may enhance its potential for biological activity.

Properties

CAS No.

61090-63-9

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(cyclopropylmethyl)-1-(2,3-dihydro-1-benzofuran-4-yl)urea

InChI

InChI=1S/C13H16N2O2/c14-13(16)15(8-9-4-5-9)11-2-1-3-12-10(11)6-7-17-12/h1-3,9H,4-8H2,(H2,14,16)

InChI Key

HICQXEZLJOINPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(C2=C3CCOC3=CC=C2)C(=O)N

Origin of Product

United States

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